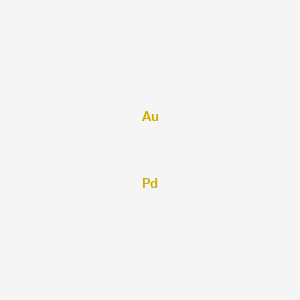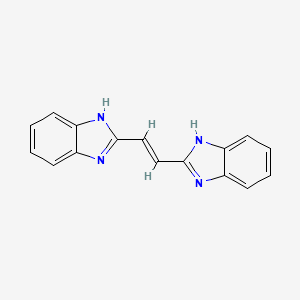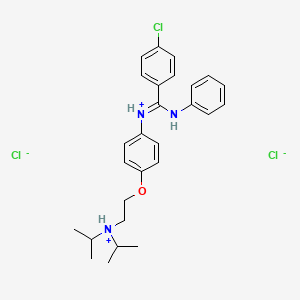![molecular formula C16H13NO B13778091 [3-(Isoquinolin-1-yl)phenyl]methanol CAS No. 728951-55-1](/img/structure/B13778091.png)
[3-(Isoquinolin-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-2-yl)benzyl alcohol is an organic compound that features a quinoline ring attached to a benzyl alcohol moiety. The quinoline ring is a heterocyclic aromatic organic compound with the formula C9H7N, known for its wide range of biological activities. The benzyl alcohol group, on the other hand, is a simple aromatic alcohol with the formula C7H8O. The combination of these two structures in 3-(Quinolin-2-yl)benzyl alcohol results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-yl)benzyl alcohol can be achieved through various methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of 2-aminobenzyl alcohol with an appropriate aldehyde or ketone under acidic or basic conditions . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the quinoline moiety onto the benzyl alcohol .
Industrial Production Methods: Industrial production of 3-(Quinolin-2-yl)benzyl alcohol may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency .
化学反応の分析
Types of Reactions: 3-(Quinolin-2-yl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Quinoline-2-carboxylic acid, Quinoline-2-carboxaldehyde.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
3-(Quinolin-2-yl)benzyl alcohol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Quinolin-2-yl)benzyl alcohol involves its interaction with various molecular targets and pathways:
類似化合物との比較
Quinoline: A parent compound with a similar structure but lacking the benzyl alcohol group.
2-Quinolylmethanol: A compound with a similar structure but with the alcohol group attached directly to the quinoline ring.
Uniqueness: 3-(Quinolin-2-yl)benzyl alcohol is unique due to the presence of both the quinoline ring and the benzyl alcohol moiety, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
特性
CAS番号 |
728951-55-1 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
(3-isoquinolin-1-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
InChIキー |
DBHNUOWVONUFLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)






![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)




